![molecular formula C9H16O B13486238 [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol: is an organic compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the reaction of propan-2-yl-substituted bicyclo[1.1.1]pentane with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic bicyclo[1.1.1]pentane attacks the electrophilic carbonyl carbon of formaldehyde, followed by protonation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reactivity of the starting materials can also be employed to achieve higher efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, azides.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its rigid structure can be used to design molecules that fit precisely into enzyme active sites.
Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising lead compound in drug discovery.
Industry: In industry, the compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials.
Mécanisme D'action
The mechanism of action of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit precisely into binding sites on enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The parent compound of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol, which lacks the hydroxyl group.
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]amine: A similar compound where the hydroxyl group is replaced with an amine group.
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]carboxylic acid: A compound where the hydroxyl group is replaced with a carboxylic acid group.
Uniqueness: The uniqueness of this compound lies in its combination of a rigid bicyclo[1.1.1]pentane core with a hydroxyl functional group. This combination imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C9H16O/c1-7(2)9-3-8(4-9,5-9)6-10/h7,10H,3-6H2,1-2H3 |
Clé InChI |
GNGWKBJNPNMRDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CC(C1)(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


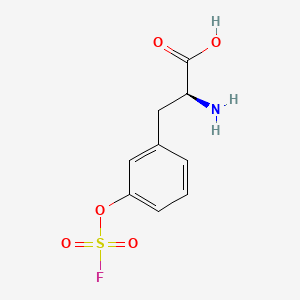
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
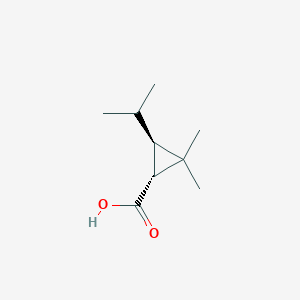
![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)
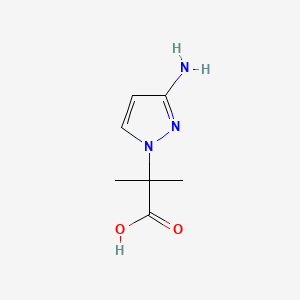

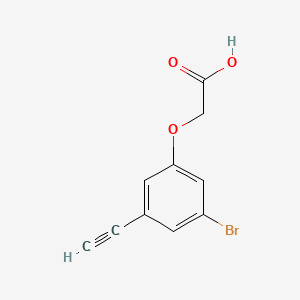
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
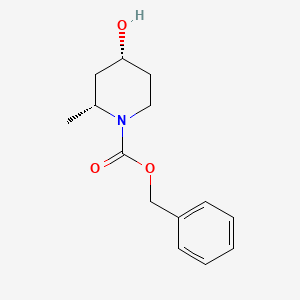
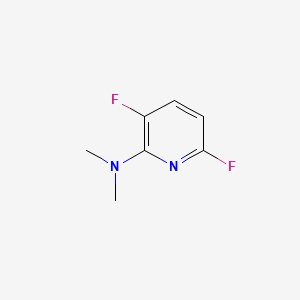
![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)

